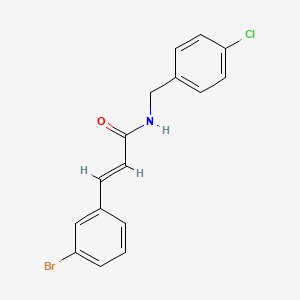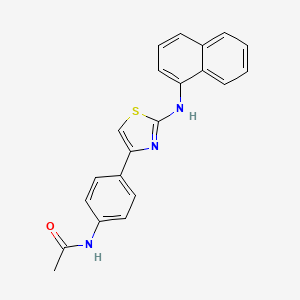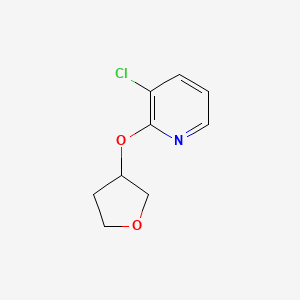
N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole derivatives and sulfonamides are known to have antibacterial properties . They are synthesized in several steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole .
Synthesis Analysis
The synthesis of these compounds involves several steps starting from coumarin-3-carboxylic acid and 3-amino-5-methyl isoxazole . The samples were obtained in good to high yield and characterized by FT-IR, 13 C-NMR, 1 H-NMR, CHN and melting point techniques .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using 3D-QSAR, a fast, easy, cost-effective, and high throughput screening method to predict the effect of the compound’s efficacy .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized by FT-IR, 13 C-NMR, 1 H-NMR, CHN and melting point techniques .Scientific Research Applications
Stereoselective Synthesis of Isoxazolidines
Isoxazolidines, closely related to isoxazoles, have been synthesized through copper-catalyzed alkene aminooxygenation, demonstrating utility in organic synthesis, drug discovery, and chemical biology. These methods provide substituted isoxazolidines with excellent yields and diastereoselectivities, hinting at the synthetic versatility of compounds with isoxazole moieties (Karyakarte et al., 2012).
Modulation of CYP3A-Mediated Metabolism
Compounds containing isoxazole groups have been studied for their pharmacokinetic properties, including their metabolism by cytochrome P450 enzymes. Modifications to the isoxazole moiety can significantly affect metabolic stability and reduce variability in drug exposure, underscoring the impact of structural changes on drug metabolism (Zhang et al., 2007).
Anti-inflammatory and Anticancer Properties
Derivatives of celecoxib, a well-known anti-inflammatory drug, have been synthesized to include isoxazole and oxalamide groups. These derivatives have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the therapeutic potential of compounds with these functionalities (Küçükgüzel et al., 2013).
Novel Synthetic Approaches to Oxalamides
Research has developed new synthetic methodologies for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, providing high-yield, operationally simple routes. This underscores the potential for innovative synthesis of complex oxalamides, which may include the target compound (Mamedov et al., 2016).
Organogels for Drug Delivery
Bis-(aminoalcohol)oxalamides have been investigated for their use in drug depot systems as novel dermal and topical drug delivery vehicles. These studies demonstrate the utility of oxalamide-based organogels in the controlled release of non-steroidal anti-inflammatory drugs (Uzan et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as isoxazol-4-carboxa piperidyl derivatives, have been reported to target the nucleoprotein of the influenza a virus .
Mode of Action
Similar compounds have been reported to act as potent antagonists of nucleoprotein accumulation in the nucleus . This suggests that N1-(isoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide might interact with its targets and cause changes in protein accumulation, potentially affecting the life cycle of viruses.
Future Directions
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c24-18(19(25)21-17-8-12-27-22-17)20-9-4-5-10-23-11-13-26-16(14-23)15-6-2-1-3-7-15/h1-3,6-8,12,16H,4-5,9-11,13-14H2,(H,20,24)(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAGUOOLUJXQHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,3-Difluoro-7-azaspiro[5.6]dodecane](/img/structure/B2363028.png)
![1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol](/img/structure/B2363029.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2363031.png)


![7-Fluoro-3-[[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2363035.png)
![7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2363036.png)
![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2363038.png)
![N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2363039.png)
![N-benzyl-2-{[(2-ethyl-6-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2363040.png)
![1-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2363045.png)
![3,4-difluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzamide](/img/structure/B2363046.png)

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363050.png)
